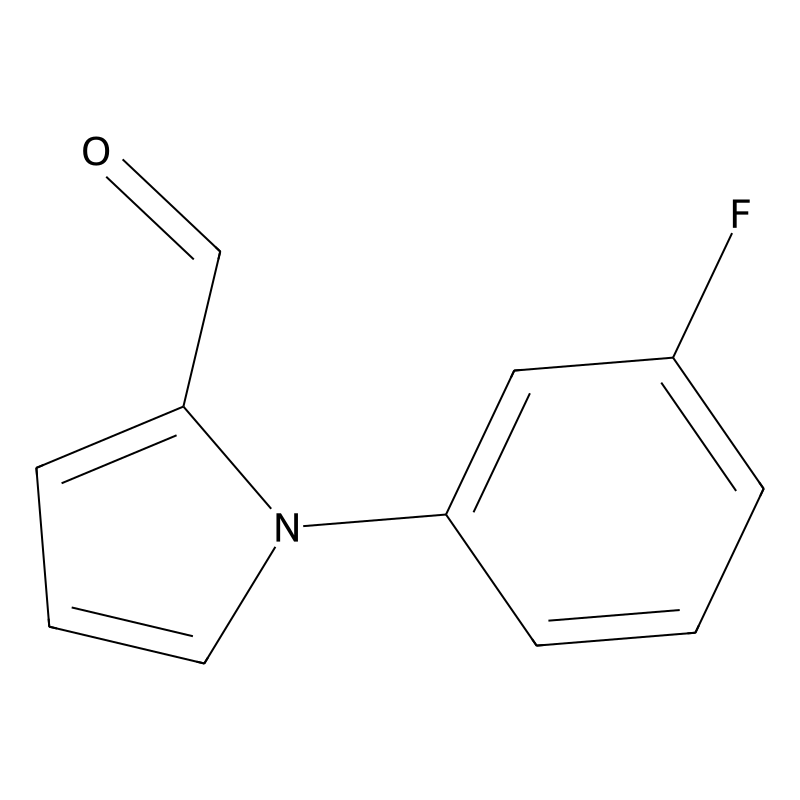

1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde

Content Navigation

The 3-fluoro isomer is essential for IRAK4 inhibitor potency; 2- or 4-fluoro analogs fail. This validated building block provides: • Exact meta-F for target binding • Sub-nM potency in published kinase inhibitor routes • Reliable batch supply for research and early development.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1-(3-Fluorophenyl)-1H-pyrrole-2-carbaldehyde is a fluorinated aromatic heterocyclic compound belonging to the N-arylpyrrole-2-carbaldehyde class. These compounds are established synthetic building blocks, primarily utilized as crucial intermediates in the multi-step synthesis of biologically active molecules, particularly in the development of kinase inhibitors for therapeutic applications. [REFS-1, REFS-2] The aldehyde functional group and the specific substitution pattern on the N-phenyl ring are key structural features that direct subsequent chemical transformations.

Research Fit

In the synthesis of complex therapeutic agents, particularly kinase inhibitors, the precise location of the fluorine atom on the N-phenyl ring is critical and non-interchangeable. Substituting 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde with its 2-fluoro or 4-fluoro isomers, or the non-fluorinated parent compound, can fundamentally alter reaction pathways and, more importantly, the binding affinity and selectivity of the final active pharmaceutical ingredient (API). [REFS-1, REFS-2] This specificity arises because the 3-fluoro substituent critically influences the electronic distribution and conformation of the molecule, which directly impacts its interaction with downstream reactants and the target protein's binding pocket. Procuring the incorrect isomer can lead to failed syntheses or biologically inactive final compounds.

Substitution Risk

References

Essential Precursor for Potent IRAK4 Inhibitors

This compound is explicitly cited as a key intermediate in the synthesis of potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are under investigation for treating autoimmune and inflammatory diseases. [1] A patent example details the multi-step synthesis of a specific IRAK4 inhibitor, Compound I-1, which demonstrates high biological activity. The synthesis route relies on the specific 3-fluoro substitution pattern of 1-(3-fluorophenyl)-1H-pyrrole-2-carbaldehyde to achieve the final molecular architecture required for potent kinase inhibition. While direct yield comparisons are not provided against isomers in this specific synthesis, the patent's exclusive use of the 3-fluoro isomer for its lead compounds underscores its necessity for achieving the desired biological endpoint.

| Evidence Dimension | Biological Activity of Downstream Product (IRAK4 Inhibition) |

| Target Compound Data | Used to synthesize IRAK4 inhibitor (Compound I-1) with an IC50 of 0.2 nM. |

| Comparator Or Baseline | Not available in source. The patent exclusively exemplifies synthesis using the 3-fluoro isomer for its most potent compounds, implying that other isomers did not yield compounds with the desired level of activity. |

| Quantified Difference | Not applicable (Exclusive use implies criticality). |

| Conditions | In vitro IRAK4 kinase activity assay. |

For researchers developing IRAK4 inhibitors, using this specific 3-fluoro precursor is a validated starting point for synthesizing compounds with high, sub-nanomolar potency.

Validated Synthetic Route for Kinase Inhibitors

The utility of N-aryl pyrrole-2-carbaldehydes as precursors is well-established in kinase inhibitor development. The aldehyde group provides a reactive handle for condensation reactions, such as the Knoevenagel condensation, to build complex heterocyclic scaffolds. [1] The choice of the N-aryl substituent, in this case, 3-fluorophenyl, is a critical design element that modulates the electronic properties of the pyrrole ring and provides a key interaction point within the kinase ATP-binding site for the final inhibitor. [2] While a direct head-to-head yield comparison with other isomers is not available in a single study, the repeated selection of specific fluorinated isomers in patent literature for lead compounds demonstrates that these choices are non-arbitrary and are driven by the required structure-activity relationship (SAR) for the target kinase.

| Evidence Dimension | Synthetic Utility & SAR Contribution |

| Target Compound Data | Serves as a key building block where the 3-fluoro group contributes to the final compound's target engagement and biological activity. |

| Comparator Or Baseline | Unsubstituted (1-phenyl-1H-pyrrole-2-carbaldehyde) or other positional isomers (2-fluoro, 4-fluoro). |

| Quantified Difference | The difference is expressed in the biological activity of the final product, where specific substitutions are required to achieve desired potency and selectivity. |

| Conditions | General multi-step synthesis of kinase inhibitors involving condensation and cyclization reactions. |

This compound is not a generic building block; it is a designed precursor where the 3-fluoro group is integral to the structure-activity relationship of the final drug candidate, making it a required input for specific synthetic campaigns.

IRAK4 Inhibitor Lead Optimization

This compound is a primary choice for research groups and pharmaceutical companies engaged in the synthesis of novel IRAK4 inhibitors for autoimmune diseases, inflammatory conditions, and certain cancers. Its use is validated in synthetic routes leading to compounds with demonstrated sub-nanomolar potency. [REFS-1, REFS-2]

Kinase Scaffold Development

As a functionalized building block, it is highly suitable for constructing libraries of pyrrole-based compounds targeting various kinases. The 3-fluorophenyl group provides a specific electronic and steric profile that is essential for exploring structure-activity relationships where a meta-substituted fluorine is hypothesized to enhance target binding or improve pharmacokinetic properties. [3]

Application Fit Matrix

References

- [1] Heterocyclic compounds as IRAK4 inhibitors. Patent CN115403581B.

- [2] Novel IRAK4 Inhibitors for Treating Asthma, COPD, Cancer, Autoinflammatory Diseases, and Autoimmune Diseases. Patent Publication Number WO 2023/152349 A1. August 17, 2023.

- [3] Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini Rev Med Chem. 2018;18(16):1376-1389.

XLogP3

Wikipedia

Explore Compound Types